

# Spectroscopic Profile of Dimethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl trans-1,2-cyclopropanedicarboxylate*

Cat. No.: *B1352631*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl trans-1,2-cyclopropanedicarboxylate** (CAS No. 826-35-7). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dimethyl trans-1,2-cyclopropanedicarboxylate**. It is important to note that while extensive efforts have been made to provide accurate experimental data, some values are based on typical ranges observed for similar chemical structures and data available for analogous compounds due to the limited availability of complete, publicly accessible experimental spectra for the target molecule itself.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Methoxy (6H)	~3.7	Singlet	N/A
Cyclopropyl CH (2H)	~2.1 - 2.3	Multiplet	
Cyclopropyl CH <sub>2</sub> (2H)	~1.3 - 1.5	Multiplet	

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Carbon	Chemical Shift ( $\delta$ ) ppm
Carbonyl (C=O)	~172
Methoxy (OCH <sub>3</sub> )	~52
Cyclopropyl CH	~22
Cyclopropyl CH <sub>2</sub>	~15

Note: NMR data is typically recorded in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Ester carbonyl) stretch	~1730	Strong
C-H (sp <sup>3</sup> ) stretch	~2950-3000	Medium
C-O (Ester) stretch	~1170-1250	Strong
Cyclopropane C-H stretch	~3050	Medium

## Mass Spectrometry (MS)

m/z	Interpretation	Relative Abundance
158	[M] <sup>+</sup> (Molecular ion)	
127	[M - OCH <sub>3</sub> ] <sup>+</sup>	
99	[M - COOCH <sub>3</sub> ] <sup>+</sup>	
59	[COOCH <sub>3</sub> ] <sup>+</sup>	

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of liquid **dimethyl trans-1,2-cyclopropanedicarboxylate** is dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy Protocol:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1.0 s
  - Pulse width: 30-45°

- Acquisition time: 3-4 s
- Spectral width: -2 to 12 ppm

#### <sup>13</sup>C NMR Spectroscopy Protocol:

- Instrument: A 100 MHz or 125 MHz NMR spectrometer.
- Parameters:
  - Number of scans: 1024-4096 (or more, depending on sample concentration)
  - Relaxation delay: 2.0 s
  - Pulse width: 30°
  - Acquisition time: 1-2 s
  - Spectral width: -5 to 220 ppm
  - Decoupling: Proton decoupled.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid Film):

- A single drop of **dimethyl trans-1,2-cyclopropanedicarboxylate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin, uniform liquid film.

#### FTIR Spectroscopy Protocol:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Number of scans: 16-32

- Resolution: 4 cm<sup>-1</sup>
- Spectral range: 4000-400 cm<sup>-1</sup>
- A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### Sample Preparation and Introduction:

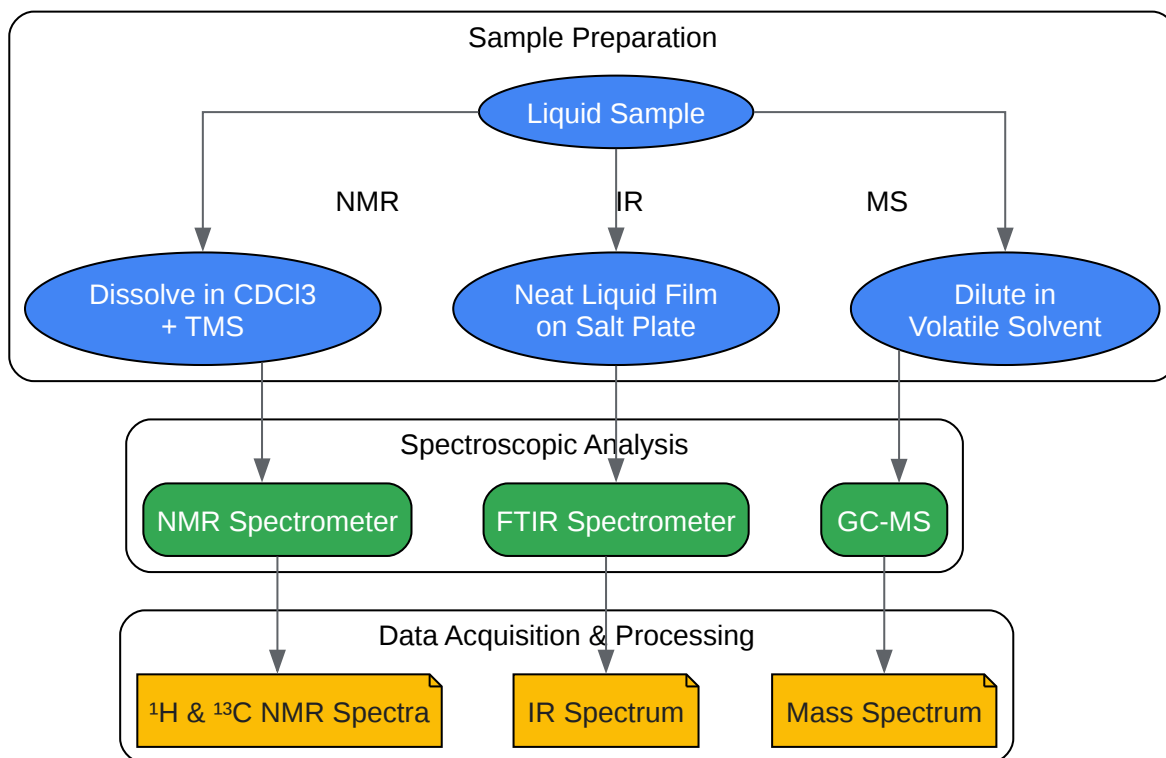
- A dilute solution of **dimethyl trans-1,2-cyclopropanedicarboxylate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- The sample is introduced into the gas chromatograph (GC) via an autosampler.

### GC-MS Protocol:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Parameters:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector temperature: 250°C.
  - Oven temperature program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.
  - Carrier gas: Helium at a constant flow rate.
- MS Parameters:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: m/z 40-400.
  - Scan speed: 1-2 scans/second.

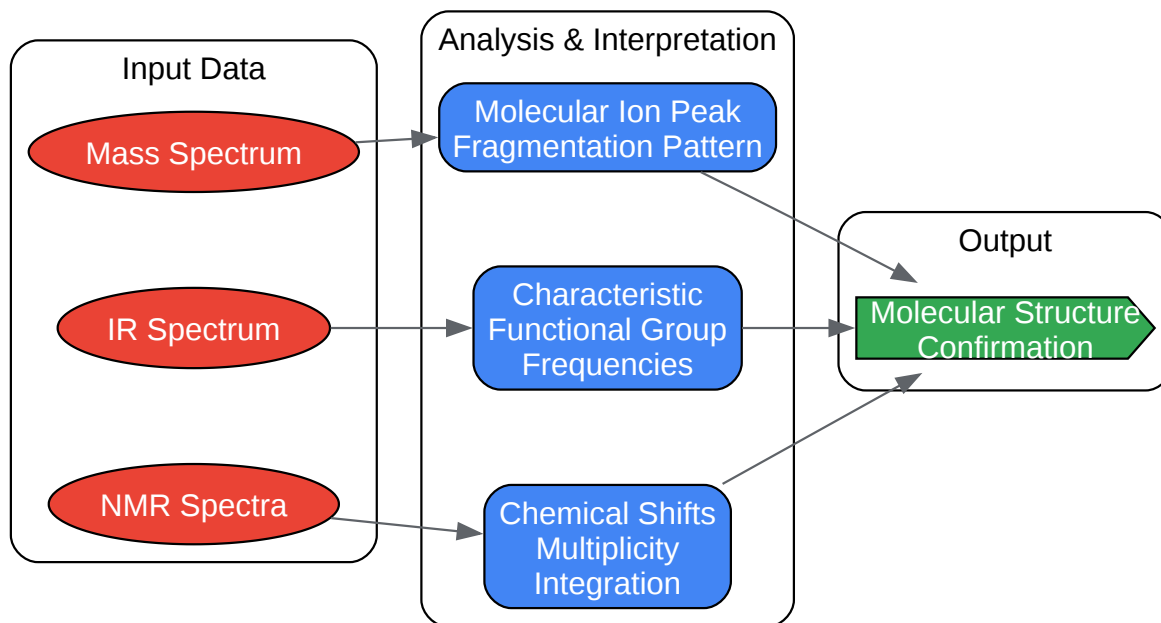
## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.



[Click to download full resolution via product page](#)

Caption: Logical flow from spectroscopic data to structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352631#dimethyl-trans-1-2-cyclopropanedicarboxylate-spectroscopic-data-nmr-ir-ms>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)